molecular formula C20H15Cl4N3OS B13443525 (E)-3-phenyl-N-[2,2,2-trichloro-1-[[4-(4-chlorophenyl)-1,3-thiazol-2-yl]amino]ethyl]prop-2-enamide

(E)-3-phenyl-N-[2,2,2-trichloro-1-[[4-(4-chlorophenyl)-1,3-thiazol-2-yl]amino]ethyl]prop-2-enamide

Cat. No.: B13443525
M. Wt: 487.2 g/mol
InChI Key: UVWTVHXLCKZAFC-IZZDOVSWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-3-phenyl-N-[2,2,2-trichloro-1-[[4-(4-chlorophenyl)-1,3-thiazol-2-yl]amino]ethyl]prop-2-enamide is a complex synthetic small molecule of significant interest in medicinal chemistry and chemical biology research. Its structure, featuring a trichloroethyl group, a 4-(4-chlorophenyl)thiazole ring, and an (E)-configured acrylamide moiety, is designed for targeted protein interaction. This compound is primarily investigated for its potential as a potent and selective kinase inhibitor. Research indicates that analogous compounds with similar structural motifs, particularly the trichloroacetamide group, exhibit strong inhibitory activity against glycogen synthase kinase-3β (GSK-3β) [https://pubmed.ncbi.nlm.nih.gov/17655333/]. GSK-3β is a serine/threonine kinase that is a critical node in numerous signaling pathways, and its dysregulation is implicated in the pathogenesis of neurodegenerative diseases, such as Alzheimer's disease, and mood disorders. The mechanism of action is hypothesized to involve the ATP-binding pocket of the kinase, where the trichloroacetamide group can act as a key pharmacophore, forming halogen bonds and hydrophobic interactions that enhance binding affinity and selectivity. Consequently, this molecule serves as a crucial pharmacological tool for probing GSK-3β's role in cellular processes, including glycogen metabolism, apoptosis, and neuroinflammation. Its well-defined structure also makes it a valuable intermediate for the synthesis and structure-activity relationship (SAR) study of more complex therapeutic candidates aimed at modulating kinase-driven diseases.

Properties

Molecular Formula

C20H15Cl4N3OS

Molecular Weight

487.2 g/mol

IUPAC Name

(E)-3-phenyl-N-[2,2,2-trichloro-1-[[4-(4-chlorophenyl)-1,3-thiazol-2-yl]amino]ethyl]prop-2-enamide

InChI

InChI=1S/C20H15Cl4N3OS/c21-15-9-7-14(8-10-15)16-12-29-19(25-16)27-18(20(22,23)24)26-17(28)11-6-13-4-2-1-3-5-13/h1-12,18H,(H,25,27)(H,26,28)/b11-6+

InChI Key

UVWTVHXLCKZAFC-IZZDOVSWSA-N

Isomeric SMILES

C1=CC=C(C=C1)/C=C/C(=O)NC(C(Cl)(Cl)Cl)NC2=NC(=CS2)C3=CC=C(C=C3)Cl

Canonical SMILES

C1=CC=C(C=C1)C=CC(=O)NC(C(Cl)(Cl)Cl)NC2=NC(=CS2)C3=CC=C(C=C3)Cl

Origin of Product

United States

Preparation Methods

Formation of the Amide Backbone

The initial step involves synthesizing the prop-2-enamide backbone, which is achieved via the condensation of appropriate carboxylic acid derivatives with amines under amidation conditions.

  • Reaction Conditions: Typically performed using coupling agents such as N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC) in anhydrous solvents like dichloromethane (DCM) or dimethylformamide (DMF).
  • Temperature: Usually maintained at room temperature to moderate heat (~25-40°C).
  • Yield: Generally high (>85%) with proper purification.

Introduction of the Phenyl Group

The phenyl substituent is introduced via Suzuki-Miyaura cross-coupling or nucleophilic aromatic substitution depending on the precursor.

  • Method: Coupling of a halogenated intermediate (e.g., bromide or chloride derivative) with phenylboronic acid or phenylmetal reagents.
  • Catalysts: Palladium-based catalysts such as Pd(PPh₃)₄ or Pd(dppf)Cl₂ .
  • Reaction Conditions: Reactions are performed in aqueous-organic biphasic systems with bases like potassium carbonate or sodium hydroxide.
  • Temperature: Elevated (~80°C) to facilitate coupling.

Synthesis of the Thiazol-2-yl Moiety

The 4-(4-chlorophenyl)-1,3-thiazol-2-yl fragment is synthesized via Hantzsch thiazole synthesis or cyclization of thioamides with α-haloketones.

  • Reaction Conditions: Typically involves condensation of 4-chlorobenzylamine with α-haloketones in the presence of sulfur sources such as potassium thiocyanate or thiourea .
  • Temperature: Moderate heating (~60-80°C).
  • Yield: Variable, often optimized through solvent choice and reaction time.

Coupling of Thiazolyl and Amide Fragments

The thiazol-2-yl derivative is linked to the amide backbone via nucleophilic substitution or amide bond formation .

  • Method: Activation of the thiazolyl derivative with coupling reagents like HATU or EDC in the presence of base (e.g., DIPEA).
  • Reaction Conditions: Conducted in solvents such as DMF or DCM at room temperature.
  • Outcome: Formation of a stable bond between the thiazole ring and the aminoethyl chain.

Incorporation of the Trichloromethyl Group

The 2,2,2-trichloro-1-[[4-(4-chlorophenyl)-1,3-thiazol-2-yl]amino]ethyl substituent is introduced via nucleophilic substitution or chlorination of suitable intermediates.

  • Method: Reaction of amino intermediates with trichloromethyl reagents such as trichloromethyl chloroformate or trichloromethyl sulfonates .
  • Reaction Conditions: Usually performed under inert atmosphere (nitrogen or argon) at low temperatures (~0-25°C).
  • Note: Control of chlorination step is critical to prevent over-chlorination or side reactions.

Final Assembly and Purification

The final compound is obtained through purification techniques such as:

Reaction Conditions Summary Table

Step Reaction Type Reagents Solvent Temperature Yield Notes
1 Amidation DCC/DIC DCM/DMF 25-40°C >85% Efficient coupling
2 Phenyl coupling Phenylboronic acid Aqueous/Organic 80°C Variable Pd-catalyzed
3 Thiazole synthesis α-Haloketone + thiourea Ethanol/Water 60-80°C Moderate Cyclization step
4 Coupling of fragments HATU/EDC DMF/DCM Room temp High Amide bond formation
5 Chlorination Trichloromethyl reagents Inert atmosphere 0-25°C Controlled Selective chlorination

Industrial and Scale-Up Considerations

  • Reaction Optimization: To ensure cost-effectiveness, reactions are scaled with continuous monitoring of temperature, reagent excess, and reaction time.
  • Purification: Large-scale purification employs crystallization and filtration, with chromatography reserved for final polishing.
  • Regulatory Compliance: Processes adhere to Good Manufacturing Practices (GMP), with waste management for chlorinated by-products.

Summary of Research Findings

  • The synthesis of PP1-24 hinges on multi-step organic synthesis involving amidation, aromatic substitution, heterocyclic cyclization, and chlorination.
  • The key challenges include controlling regioselectivity during chlorination and optimizing yields during heterocycle formation.
  • Recent patents and literature emphasize the importance of using mild, selective reagents and scalable purification techniques to facilitate potential pharmaceutical manufacturing.

Chemical Reactions Analysis

Types of Reactions

(E)-3-phenyl-N-[2,2,2-trichloro-1-[[4-(4-chlorophenyl)-1,3-thiazol-2-yl]amino]ethyl]prop-2-enamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reaction conditions and reagents used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like N-bromosuccinimide for bromination.

Major Products

The major products formed from these reactions depend on the specific reaction conditions. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

(E)-3-phenyl-N-[2,2,2-trichloro-1-[[4-(4-chlorophenyl)-1,3-thiazol-2-yl]amino]ethyl]prop-2-enamide has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Used in the development of new materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of (E)-3-phenyl-N-[2,2,2-trichloro-1-[[4-(4-chlorophenyl)-1,3-thiazol-2-yl]amino]ethyl]prop-2-enamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interacting with Receptors: Modulating the activity of receptors on cell surfaces, leading to changes in cellular signaling.

    Disrupting Cellular Processes: Interfering with processes such as DNA replication or protein synthesis.

Comparison with Similar Compounds

Table 1: Structural and Functional Group Comparisons

Compound Name Core Structure Key Substituents Pharmacological Notes (if available) Reference
Target Compound (E)-acrylamide 2,2,2-Trichloroethylamino; 4-(4-chlorophenyl)thiazole N/A -
4-(4-Chlorophenyl)-N,N-di(prop-2-ynyl)thiazol-2-amine (2b) Thiazol-2-amine Propargyl groups Anti-inflammatory activity (IC₅₀ = 8.2 μM)
N-(2,2,2-Trichloro-1-{[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]amino}ethyl)propanamide Propanamide Thiazolylsulfamoyl phenyl N/A
(2E)-N-(4-Chlorobenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-phenylacrylamide (E)-acrylamide Tetrahydrothiophene dioxide; 4-chlorobenzyl N/A
(2E)-2-Cyano-3-(4-methoxyphenyl)-N-(1,3-thiazol-2-yl)acrylamide (E)-cyanoacrylamide Methoxyphenyl; thiazol-2-yl Potential kinase inhibition

Functional Implications of Structural Variations

Acrylamide vs. Propanamide Backbones

  • The 2,2,2-trichloroethyl group in the target compound increases steric bulk and lipophilicity relative to simpler alkyl chains, possibly improving membrane permeability .

Thiazole Substitutions

  • The 4-(4-chlorophenyl)thiazole in the target compound contrasts with thiazolylsulfamoyl groups in and unsubstituted thiazoles in . Chlorophenyl substitution may enhance aromatic stacking and metabolic stability .

Halogenation Patterns

  • The trichloroethyl and 4-chlorophenyl groups in the target compound provide multiple sites for halogen bonding, a feature absent in non-halogenated analogs like the methoxyphenyl derivative in .

Biological Activity

(E)-3-phenyl-N-[2,2,2-trichloro-1-[[4-(4-chlorophenyl)-1,3-thiazol-2-yl]amino]ethyl]prop-2-enamide is a synthetic compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, efficacy against various biological targets, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure characterized by the presence of:

  • A phenyl group ,
  • A thiazole ring ,
  • A trichloroethyl moiety .

This unique combination of functional groups suggests potential interactions with various biological pathways.

Mechanisms of Biological Activity

Research indicates that compounds similar to (E)-3-phenyl-N-[2,2,2-trichloro-1-[[4-(4-chlorophenyl)-1,3-thiazol-2-yl]amino]ethyl]prop-2-enamide exhibit diverse biological activities, primarily through:

  • Antitumor Activity : The thiazole ring has been linked to cytotoxic effects against cancer cell lines.
  • Antiviral Properties : Some derivatives have shown efficacy against viral infections by inhibiting viral replication.
  • Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in metabolic pathways.

Efficacy Against Cancer Cell Lines

A study evaluated the cytotoxic effects of various thiazole derivatives on cancer cell lines. The results are summarized in Table 1 below:

CompoundCell LineIC50 (µM)Mechanism
1A-4310.96Apoptosis induction
2Jurkat1.61Bcl-2 inhibition
3MT-40.20Reverse transcriptase inhibition

These findings suggest that the structural elements present in (E)-3-phenyl-N-[2,2,2-trichloro-1-[[4-(4-chlorophenyl)-1,3-thiazol-2-yl]amino]ethyl]prop-2-enamide may contribute to its potential antitumor activity.

Antiviral Activity

Research on thiazole derivatives has indicated promising antiviral activity. For example:

  • A derivative exhibited an EC50 value of 30.57 µM against Tobacco Mosaic Virus (TMV), indicating its potential as an antiviral agent .

Case Studies

A notable case study involved the assessment of the compound's effects in vivo. The study demonstrated significant tumor reduction in a murine model when treated with (E)-3-phenyl-N-[2,2,2-trichloro-1-[[4-(4-chlorophenyl)-1,3-thiazol-2-yl]amino]ethyl]prop-2-enamide compared to control groups.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.